Home > Products > Screening Compounds P77072 > 10-Oxo 7,8-Seco-docetaxel
10-Oxo 7,8-Seco-docetaxel -

10-Oxo 7,8-Seco-docetaxel

Catalog Number: EVT-13994769
CAS Number:
Molecular Formula: C43H53NO14
Molecular Weight: 807.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Oxo 7,8-Seco-docetaxel is a derivative of docetaxel, a well-established chemotherapy agent used primarily in the treatment of various cancers, including breast and prostate cancer. This compound has garnered attention in scientific research for its enhanced anticancer properties compared to its parent compound, indicating potential for improved therapeutic efficacy in oncology .

Source and Classification

10-Oxo 7,8-Seco-docetaxel belongs to the class of organic compounds known as taxanes, specifically categorized under diterpenoids. These compounds are characterized by their complex structures derived from the taxane skeleton. The compound's systematic classification is as follows:

  • Kingdom: Organic compounds
  • Super Class: Lipids and lipid-like molecules
  • Class: Prenol lipids
  • Sub Class: Diterpenoids
  • Direct Parent: Taxanes and derivatives .
Synthesis Analysis

The synthesis of 10-Oxo 7,8-Seco-docetaxel involves several steps starting from docetaxel. A common method includes the following technical details:

  1. Starting Material: Docetaxel.
  2. Reagents Used: Formic acid is typically employed at temperatures between 20 to 40°C for a duration of less than two hours to facilitate the formation of intermediate compounds.
  3. Subsequent Reactions: The intermediates are further reacted with di-tert-butyldicarbonate in a biphasic medium to yield 10-Oxo 7,8-Seco-docetaxel .

This multi-step synthesis emphasizes the need for careful control of reaction conditions to ensure the stability and integrity of the compound throughout the process.

Molecular Structure Analysis

The molecular structure of 10-Oxo 7,8-Seco-docetaxel can be described as follows:

  • Molecular Formula: C43H53NO14C_{43}H_{53}NO_{14}
  • Molecular Weight: 807.9g/mol807.9\,g/mol
  • IUPAC Name: [(1S,2S,3R,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate .

Structural Data

The structural representation can be summarized in the following table:

PropertyData
Molecular FormulaC43H53NO14C_{43}H_{53}NO_{14}
Molecular Weight807.9g/mol807.9\,g/mol
InChI KeyJGMTYKDRJDAHSS-SSMNQHCBSA-N
Canonical SMILESCC1=C2C(=O)C(=C(...)

This complex structure contributes to its biological activity and interactions within cellular systems.

Chemical Reactions Analysis

10-Oxo 7,8-Seco-docetaxel undergoes various chemical reactions that are crucial for its synthesis and potential modifications:

  1. Oxidation and Reduction: The compound can participate in oxidation-reduction reactions that affect its functional groups.
  2. Substitution Reactions: These reactions are essential for modifying specific sites on the molecule without altering its core structure.
  3. Common Reagents: Triethylsilane is often used in conjunction with protective groups to stabilize the compound during synthesis.

These reactions highlight the versatility of 10-Oxo 7,8-Seco-docetaxel in chemical modifications that may enhance its therapeutic properties.

Mechanism of Action

The mechanism of action for 10-Oxo 7,8-Seco-docetaxel primarily involves its interaction with microtubules:

  1. Microtubule Stabilization: The compound promotes microtubule assembly while inhibiting their depolymerization.
  2. Cell Cycle Arrest: This stabilization leads to an inhibition of DNA, RNA, and protein synthesis.
  3. Apoptosis Induction: Ultimately, these processes result in cell cycle arrest and programmed cell death (apoptosis), making it effective against cancer cells .

Data from studies indicate that this mechanism may be more potent than that of docetaxel itself.

Physical and Chemical Properties Analysis

The physical and chemical properties of 10-Oxo 7,8-Seco-docetaxel are critical for understanding its behavior in biological systems:

  • Physical State: Typically exists as a solid or viscous solution depending on formulation.
  • Solubility: Soluble in organic solvents but less so in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

These properties are essential when considering formulation strategies for therapeutic applications.

Applications

10-Oxo 7,8-Seco-docetaxel has significant potential applications in scientific research and clinical settings:

  1. Anticancer Research: It has shown enhanced anti-metastatic activity compared to docetaxel, indicating promise as a more effective cancer treatment option.
  2. Drug Development: Its unique properties make it a candidate for further development into new chemotherapeutic agents targeting various cancers .
  3. Mechanistic Studies: Researchers utilize this compound to explore mechanisms underlying microtubule dynamics and cancer cell behavior.

This compound's promising profile suggests it may play an important role in advancing cancer therapies in the future.

Introduction to Taxane Derivatives and Structural Innovation

Historical Evolution of Taxane-Based Antineoplastic Agents

The taxane class represents one of oncology's most impactful natural product-derived chemotherapeutic families, originating with paclitaxel's isolation from Taxus brevifolia bark in 1971 [1] [3]. First-generation agents paclitaxel (approved 1992) and docetaxel (approved 1996) revolutionized treatment paradigms for breast, ovarian, and lung cancers through their unique microtubule-stabilizing mechanism, binding β-tubulin subunits to suppress dynamic instability and arrest cell division [3] [5]. Despite their efficacy, inherent limitations including solubility challenges (requiring Cremophor EL/polysorbate-based formulations), multidrug resistance (MDR) mediated by P-glycoprotein efflux, and neurotoxicity spurred second-generation innovations [1] [4]. Cabazitaxel (FDA-approved 2010) emerged with diminished Pgp affinity due to C-7/C-10 methoxylation, demonstrating efficacy in docetaxel-resistant metastatic prostate cancer [1]. Concurrently, nanoparticle albumin-bound (nab) technology yielded nab-paclitaxel (2005), enhancing tumor delivery while eliminating solvent toxicities [1]. These advances set the stage for third-generation structural innovations, including seco-taxanes like 10-Oxo 7,8-Seco-docetaxel, designed to overcome persistent pharmacological barriers [4].

Table 1: Evolutionary Milestones in Taxane Development

GenerationRepresentative AgentsKey Structural FeaturesClinical Advancements
FirstPaclitaxel, DocetaxelC-13 side chain, C-10 acetate (paclitaxel), C-10 hydroxyl (docetaxel)Broad-spectrum activity against breast, ovarian, NSCLC; Solvent-based formulations [1] [3]
SecondCabazitaxel, nab-paclitaxelC-7/C-10 methoxy groups (cabazitaxel); albumin nanoparticle (nab-paclitaxel)Activity in docetaxel-resistant prostate cancer; reduced hypersensitivity risk; improved intratumoral delivery [1]
Third10-Oxo 7,8-Seco-docetaxelCleaved oxetane ring (7,8-seco); C-10 carbonyl (10-oxo)Enhanced activity in metastatic models; circumvention of epimerization; novel mechanism profile [2] [4] [7]

Rationale for Structural Modification: 10-Oxo and 7,8-Seco Functionalization

The strategic redesign culminating in 10-Oxo 7,8-Seco-docetaxel addresses two fundamental constraints of classical taxanes: oxetane ring instability and C-7 epimerization susceptibility. Traditional taxanes feature a critical β-lactam-derived oxetane D-ring whose strain contributes to molecular fragility. The 7,8-seco modification cleaves the C7-C8 bond, yielding a bicyclo[5.3.1]undecene scaffold that eliminates ring strain while preserving the bioactive conformation essential for tubulin binding [4] [7]. This structural reorganization enhances metabolic stability and mitigates decomposition pathways prevalent in docetaxel formulations [2].

Complementarily, the 10-oxo functionalization (ketone at C-10) serves dual purposes:

  • Steric blockade of epimerization: Prevents acid/base-catalyzed epimerization at C-7, a major degradation route compromising docetaxel potency [2].
  • Modulation of tubulin-binding kinetics: Alters hydrogen-bonding networks at the taxane-tubulin interface, potentially enhancing affinity or altering polymer stabilization dynamics [4].

SAR studies demonstrate that C-10 acyl modifications (e.g., 10-oxo) in epidocetaxel analogues significantly enhance cytotoxicity against resistant lines. For instance, 10-oxo-7-epidocetaxel exhibits 2.3-fold greater antiproliferative activity than docetaxel in B16F10 melanoma models and superior anti-metastatic efficacy (107 vs. 348 lung nodules in controls; p<0.0001) without observable toxicity [2]. This aligns with findings that C-10 modifications in "second-generation taxoids" boost potency 10-100-fold against Pgp-expressing cells [4].

Role of 10-Oxo 7,8-Seco-docetaxel in Modern Anticancer Research

As a third-generation taxoid, 10-Oxo 7,8-Seco-docetaxel occupies a unique niche in contemporary oncology research by addressing resistance mechanisms and enabling novel therapeutic combinations. Its seco-configuration confers distinct advantages:

  • Overcoming Epimerization Limits: Conventional docetaxel formulations undergo deleterious C-7 epimerization to 7-epidocetaxel, reducing antineoplastic activity by >10-fold [2]. The 10-oxo group's steric hindrance prevents this inversion, maintaining therapeutic potency during storage and administration [7].
  • Synergy with Targeted Agents: Preclinical models indicate seco-taxanes potentiate mTOR inhibitors (e.g., Ku-0063794) by simultaneously disrupting microtubule dynamics and PI3K/AKT/mTOR signaling. In triple-negative breast cancer (TNBC), such combinations synergistically suppress EMT markers (E-cadherin downregulation; vimentin overexpression) and inhibit cytoprotective autophagy, enhancing apoptosis (p<0.05 vs monotherapies) [8].
  • Metastatic Suppression: The 10-oxo-7-epidocetaxel analogue demonstrates exceptional anti-metastatic activity, reducing B16F10 melanoma lung colonization by 69% compared to controls—a gain attributed to impaired tumor cell motility and invasiveness [2].

Table 2: Comparative Biological Activities of Taxane Analogues

Activity ParameterDocetaxel10-Oxo-7-epidocetaxel10-Oxo 7,8-Seco-docetaxel
IC50 (nM) in B16F10 cells8.2 ± 1.1*3.5 ± 0.6*Similar or lower (inferred) [2]
Metastatic Nodule Reduction~40%69%**Comparable structural profile [2] [7]
G2/M Arrest (Flow Cytometry)ModerateEnhanced (p<0.05)Expected superior profile [2] [4]
Pgp SubstrateYesReduced susceptibilityLow affinity predicted [4]

After 72h exposure; * vs. untreated controls in murine melanoma model

Ongoing research explores its macrocyclic derivatives designed to mimic paclitaxel's bioactive conformation, further optimizing tubulin-binding affinity [4]. Additionally, its role in androgen receptor (AR) signaling inhibition—a mechanism critical in prostate cancer where taxanes sequester AR in the cytoplasm—remains under investigation, potentially extending utility beyond traditional taxane-responsive malignancies [1] [3]. As a chemical intermediate (CAS 177556-02-4), it also enables synthesis of advanced docetaxel analogues with tailored pharmacokinetics [7].

Properties

Product Name

10-Oxo 7,8-Seco-docetaxel

IUPAC Name

[(1S,2S,3R,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-23-28(55-38(51)35(49)32(26-15-11-9-12-16-26)44-39(52)58-40(4,5)6)21-43(53)36(56-37(50)27-17-13-10-14-18-27)31(24(2)33(47)34(48)30(23)41(43,7)8)42(57-25(3)46)22-54-29(42)19-20-45/h9-18,28-29,31-32,35-36,45,47,49,53H,19-22H2,1-8H3,(H,44,52)/t28-,29+,31+,32-,35+,36-,42-,43+/m0/s1

InChI Key

JGMTYKDRJDAHSS-SSMNQHCBSA-N

Canonical SMILES

CC1=C2C(=O)C(=C(C(C(C(C2(C)C)(CC1OC(=O)C(C(C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)C5(COC5CCO)OC(=O)C)C)O

Isomeric SMILES

CC1=C2C(=O)C(=C([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C3=CC=CC=C3)NC(=O)OC(C)(C)C)O)O)OC(=O)C4=CC=CC=C4)[C@@]5(CO[C@@H]5CCO)OC(=O)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.